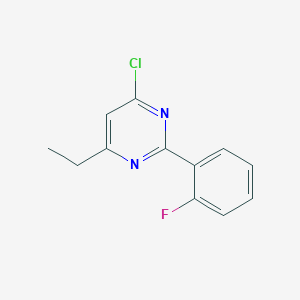

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine

Description

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Properties

Molecular Formula |

C12H10ClFN2 |

|---|---|

Molecular Weight |

236.67 g/mol |

IUPAC Name |

4-chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C12H10ClFN2/c1-2-8-7-11(13)16-12(15-8)9-5-3-4-6-10(9)14/h3-7H,2H2,1H3 |

InChI Key |

UYYGMCUJWBLJSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-fluorobenzonitrile and 4-chloro-6-ethylpyrimidine.

Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple 2-fluorobenzonitrile with 4-chloro-6-ethylpyrimidine.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidines.

Scientific Research Applications

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-6-methyl-2-(2-fluorophenyl)pyrimidine

- 4-Chloro-6-ethyl-2-(4-fluorophenyl)pyrimidine

- 4-Chloro-6-ethyl-2-(2-chlorophenyl)pyrimidine

Uniqueness

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine typically involves multi-step reactions that include halogenation and substitution processes. For instance, the compound can be synthesized through the reaction of 2-(2-fluorophenyl)amine with appropriately substituted pyrimidine derivatives under controlled conditions. The synthetic route often emphasizes the introduction of the chloro and ethyl groups at specific positions on the pyrimidine ring to enhance biological activity.

1. Antimicrobial Activity

Pyrimidine derivatives, including 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine, have shown significant antimicrobial properties. Studies indicate that this compound exhibits potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 0.25–1 μg/mL against Gram-positive bacteria . The presence of the fluorine atom in the phenyl ring is believed to enhance its lipophilicity, contributing to its antimicrobial efficacy.

2. Anti-inflammatory Activity

Research has demonstrated that pyrimidine compounds can inhibit key inflammatory mediators. For instance, 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine has been evaluated for its ability to suppress cyclooxygenase-2 (COX-2) activity, a critical enzyme in the inflammatory pathway. The IC50 values for COX-2 inhibition were comparable to those of established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Properties

The anticancer potential of pyrimidines has been extensively studied, with compounds exhibiting selective cytotoxicity against various cancer cell lines. Preliminary data indicates that 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine may inhibit tumor growth by inducing apoptosis in cancer cells. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at different positions on the pyrimidine ring can significantly influence their pharmacological properties:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 4 | Enhances antimicrobial activity |

| Ethyl | 6 | Increases lipophilicity |

| Fluorine | 2 | Improves selectivity towards bacterial targets |

Case Studies

- Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, derivatives similar to 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine demonstrated significant reductions in inflammation markers, indicating strong anti-inflammatory properties .

- Antimicrobial Testing : A series of pyrimidine derivatives were tested against various pathogens, revealing that those with similar structures to 4-Chloro-6-ethyl-2-(2-fluorophenyl)pyrimidine had MIC values lower than those of standard antibiotics, suggesting superior efficacy .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound could induce cell death in several cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.